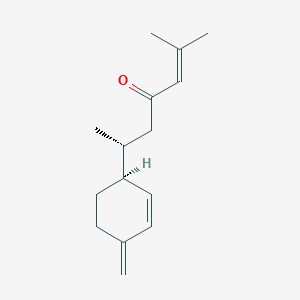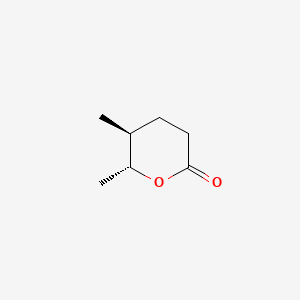
(+/-)-Meso-corydaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+/-)-Meso-corydaline is an isoquinoline alkaloid found in various plants, particularly in the Corydalis species. This compound has garnered attention due to its diverse pharmacological properties, including analgesic, anti-inflammatory, and anti-cancer activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Meso-corydaline typically involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline structure. The reaction conditions often include the use of strong acids like hydrochloric acid or sulfuric acid to catalyze the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources, such as Corydalis plants, followed by purification processes like chromatography. Alternatively, large-scale synthesis can be achieved through optimized Pictet-Spengler reactions, ensuring high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(+/-)-Meso-corydaline undergoes various chemical reactions, including:
Oxidation: This reaction can convert the isoquinoline structure into its corresponding N-oxide.
Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted isoquinolines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing other complex alkaloids.
Biology: Investigated for its role in modulating neurotransmitter systems.
Medicine: Explored for its analgesic, anti-inflammatory, and anti-cancer properties.
Industry: Potential use in the development of new pharmaceuticals and therapeutic agents.
Mecanismo De Acción
The mechanism of action of (+/-)-Meso-corydaline involves its interaction with various molecular targets and pathways:
Analgesic Effects: It modulates opioid receptors, leading to pain relief.
Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines and mediators.
Anti-cancer Effects: Induces apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway.
Comparación Con Compuestos Similares
Similar Compounds
Berberine: Another isoquinoline alkaloid with similar pharmacological properties.
Palmatine: Shares structural similarities and exhibits comparable biological activities.
Tetrahydropalmatine: Known for its analgesic and sedative effects.
Uniqueness
(+/-)-Meso-corydaline stands out due to its balanced pharmacological profile, offering a combination of analgesic, anti-inflammatory, and anti-cancer effects. Its unique structure allows for diverse chemical modifications, making it a versatile compound for drug development.
Propiedades
| 6018-36-6 | |
Fórmula molecular |
C22H27NO4 |
Peso molecular |
369.5 g/mol |
Nombre IUPAC |
(13R,13aR)-2,3,9,10-tetramethoxy-13-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline |
InChI |
InChI=1S/C22H27NO4/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23/h6-7,10-11,13,21H,8-9,12H2,1-5H3/t13-,21-/m1/s1 |
Clave InChI |
VRSRXLJTYQVOHC-LRTDBIEQSA-N |
SMILES isomérico |
C[C@H]1[C@@H]2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)OC)OC |
SMILES canónico |
CC1C2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





